4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine
Descripción
Propiedades
IUPAC Name |
4-(4-bromopyrazol-1-yl)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEODVSQNPFCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246275 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877399-61-6 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877399-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Mitsunobu Reaction-Based Synthesis
One prominent method involves the Mitsunobu reaction, where:
- Starting materials: tert-butyl 4-hydroxypiperidin-1-carboxylate and 4-bromo-1H-pyrazole.
- Reagents: Triphenylphosphine and azodicarboxylate derivatives (e.g., diethyl azodicarboxylate).
- Process: The hydroxyl group on the piperidine derivative is displaced by the pyrazole nitrogen under Mitsunobu conditions to form the N-pyrazolyl piperidine intermediate.
- Post-reaction treatment: Acid is added to adjust pH, followed by Boc protection to stabilize the intermediate.
- Advantages: High selectivity, avoidance of elimination byproducts, simple post-treatment.
- Yield and purity: Recrystallized product yields purity above 98.5%.
Hydrogenation Reduction Route
This method is especially relevant when preparing amino derivatives or intermediates related to the target compound:
- Starting from nitro-substituted pyrazolyl piperidine derivatives , catalytic hydrogenation is employed to reduce the nitro group to an amine.
- Catalysts: Palladium on carbon (Pd/C), typically 5-40% loading.
- Solvent: Ethanol is commonly used.
- Conditions: Hydrogen atmosphere at 1 atm to 30 psi, temperatures between 25-60 °C, reaction times ranging from 4 to 20 hours.
- Example yields: 79%-98% depending on catalyst loading and conditions.
- Notes: The reaction is performed under inert atmosphere (nitrogen protection) to avoid oxidation.
Direct Coupling and Protection Strategies
- Use of 4-bromo-1H-pyrazole with 1-methylpiperidine or its protected derivatives.
- Protection of the piperidine nitrogen (e.g., Boc protection) may be employed to improve selectivity and facilitate purification.
- Acid-base workup is used to isolate the hydrochloride salt or free base forms.
- Purification typically involves recrystallization or column chromatography to achieve high purity.
Detailed Reaction Conditions and Yields
| Step | Starting Material(s) | Reagents/Catalysts | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | tert-butyl 4-hydroxypiperidin-1-carboxylate + 4-bromo-1H-pyrazole | Triphenylphosphine + Azodicarboxylate | THF or suitable solvent | Mitsunobu reaction, room temp | >98.5 | High selectivity, avoids byproducts |
| 2 | 4-nitro-1H-pyrazolyl-piperidine derivative | Pd/C (5-40%) + H2 | Ethanol | 25-60 °C, 1-30 atm H2, 4-20 h | 79-98 | Reduction of nitro to amino group |
| 3 | Amino intermediate | Boc anhydride or acid for protection | Suitable solvent | Room temp to 100 °C | 66-80 | Protection step to stabilize and purify intermediates |
Research Findings and Observations
- The Mitsunobu reaction provides a clean and efficient route to form the N-pyrazolyl piperidine bond with minimal side reactions.
- Hydrogenation conditions must be carefully controlled to avoid over-reduction or catalyst poisoning; Pd/C catalysts are effective and widely used.
- Boc protection enhances the stability of intermediates and facilitates handling and purification.
- The synthetic methods described are scalable and suitable for pharmaceutical intermediate production, as evidenced by their use in related compounds like ruxolitinib intermediates.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield | Purity |
|---|---|---|---|---|
| Mitsunobu Reaction | Triphenylphosphine, azodicarboxylate, THF | High selectivity, simple process | >98.5% | >98.5% |
| Catalytic Hydrogenation | Pd/C catalyst, H2, ethanol, 25-60 °C | Efficient nitro reduction | 79-98% | High |
| Boc Protection | Boc anhydride or acid, mild heating | Stabilizes intermediates | 66-80% | High |
Aplicaciones Científicas De Investigación
4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3)
- Structure : Differs by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.
- Molecular Formula : C₁₃H₂₀BrN₃O₂; Molecular Weight : 330.23 g/mol .
- Applications: Widely used in peptide synthesis and as a protected intermediate to prevent unwanted reactions at the piperidine nitrogen. Market reports indicate its global demand in pharmaceutical manufacturing, with suppliers in Europe, Asia, and North America .
- Comparison : The Boc group increases steric bulk and lipophilicity compared to the methyl group in the target compound. This impacts solubility and metabolic stability, making it more suitable for intermediate storage than direct therapeutic use .
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine (CAS 957035-29-9)
- Structure : Replaces the piperidine ring with a chloropyrimidine ring.
- Molecular Formula : C₇H₄BrClN₄; Molecular Weight : 259.49 g/mol .
- Applications : Functions as a dual heterocyclic scaffold in kinase inhibitors. Its pyrimidine moiety allows for π-π stacking interactions in enzyme binding pockets .
- Comparison : The chlorine atom and pyrimidine ring enhance electron-withdrawing effects, altering reactivity in Suzuki-Miyaura couplings. This compound is less basic than piperidine derivatives, affecting its pharmacokinetic profile .
4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine (CAS 1250423-94-9)
- Structure : Features a pyridinylmethyl group and an amine substituent on the pyrazole ring.
- Molecular Formula : C₉H₈BrN₅; Molecular Weight : 253.10 g/mol .
- Applications : Explored as an intermediate in antitumor agents, leveraging the pyridine group for metal coordination in kinase inhibition .
- This contrasts with the target compound’s methylpiperidine group, which prioritizes conformational flexibility .
Piperidine Derivatives with Varied Substituents
- Examples :
- 4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride (CAS 2702587-75-3): A methylpyrazole analog with a charged piperidine nitrogen. Used in ion channel modulation due to enhanced water solubility from the hydrochloride salt .
- 4-(1H-Imidazol-4-yl)-1-methylpiperidine (CAS 106243-44-1): Substitutes pyrazole with imidazole, altering hydrogen-bonding and metal-chelation properties .
- Comparison : Substituent changes directly impact target selectivity. For instance, imidazole-containing analogs show higher affinity for histamine receptors, whereas brominated pyrazoles are preferred in halogen-bond-driven interactions .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Bromine at the pyrazole 4-position is critical for halogen bonding in enzyme inhibition, as seen in E. coli DNA gyrase B ligands . Piperidine methylation reduces first-pass metabolism compared to unprotected amines .
- Synthetic Challenges : Brominated pyrazoles require careful handling due to light sensitivity, while Boc-protected derivatives demand acidic deprotection conditions .
- Emerging Applications : Piperidine-pyrazole hybrids are being explored in neurodegenerative disease research, leveraging their blood-brain barrier permeability .
Actividad Biológica
4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C9H14BrN3
- Molecular Weight : 244.13 g/mol
- CAS Number : 877399-61-6
The compound features a piperidine ring substituted with a 4-bromo-1H-pyrazole moiety, which is significant for its biological interactions.
Anticancer Properties
Recent studies indicate that compounds containing the 1H-pyrazole structure exhibit significant anticancer activity. In vitro assays have demonstrated that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
For example, a study reported that certain pyrazole-based compounds showed promising antiproliferative effects against breast cancer cells, suggesting that the incorporation of the pyrazole ring enhances the compound's efficacy against specific cancer types .
The biological activity of this compound may be attributed to its ability to modulate various signaling pathways. Specifically, compounds with similar structures have been noted to inhibit hematopoietic progenitor kinase 1 (HPK1), which plays a role in cell proliferation and survival . This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Research indicates that modifications on the piperidine ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as bromine has been linked to increased efficacy .
Summary of Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | Strong |
| Escherichia coli | 0.0039 - 0.025 mg/mL | Strong |
| Fungal strains | No significant activity observed | None |
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound, which were tested for their anticancer and antimicrobial properties. The results indicated that these compounds could serve as lead structures for developing new therapeutic agents targeting specific cancers and infections .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine with high purity?
- Methodological Answer :
- Protecting Group Strategies : Use tert-butyl carbamate (Boc) or other amine-protecting groups to prevent unwanted side reactions during piperidine functionalization .
- Bromination Optimization : Introduce bromine at the pyrazole 4-position via electrophilic substitution under controlled temperature (0–5°C) to avoid over-halogenation .
- Purification : Employ column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to confirm regioselectivity of bromine substitution on the pyrazole ring and methyl group position on piperidine. Aromatic protons in pyrazole appear as doublets (δ 7.5–8.5 ppm), while piperidine protons resonate at δ 1.2–3.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular mass (theoretical: 285.07 g/mol for CHBrN) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for structurally similar pyrazole-piperidine hybrids .
Q. How does the bromine substituent influence the compound’s reactivity?
- Methodological Answer :
- Electrophilic Reactivity : The electron-withdrawing bromine enhances pyrazole’s susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling for biaryl synthesis) .
- Steric Effects : Bromine at the 4-position may hinder rotation around the pyrazole-piperidine bond, affecting conformational stability in solution .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for cross-coupling reactions (e.g., Buchwald-Hartwig amination) involving the bromopyrazole moiety .
- Reaction Path Prediction : Tools like PISTACHIO or REAXYS can identify feasible synthetic routes by analyzing bond dissociation energies and steric parameters .
- Example : A study on similar brominated pyrazoles achieved 80% yield in Pd-catalyzed couplings by pre-optimizing ligand selection via computational screening .
Q. What strategies resolve contradictory data in biological activity assays?
- Methodological Answer :
- Dose-Response Profiling : Test the compound across a wide concentration range (nM to μM) to identify non-linear effects, as seen in antimicrobial studies of pyrazole derivatives .
- Metabolite Interference : Use HPLC-MS to rule out degradation products or metabolites masking true activity. For example, methylpiperidine oxidation can generate inactive N-oxide byproducts .
- Target Validation : Pair phenotypic assays with target-specific studies (e.g., enzyme inhibition assays) to confirm mechanism of action .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Methodological Answer :
- Directing Group Strategies : Introduce temporary substituents (e.g., methoxy or nitro groups) to steer bromination or cross-coupling to desired positions .
- Microwave-Assisted Synthesis : Enhance regiocontrol in SNAr reactions by reducing side reactions through rapid, uniform heating (e.g., 100°C for 10 minutes) .
- Case Study : A related 4-bromo-1H-pyrazole derivative achieved 90% regioselectivity using Pd(OAc)/XPhos catalysis under microwave conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
